REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([OH:9])=[CH:4][C:3]=1[CH3:10].C(=O)([O-])[O-].[Cs+].[Cs+].[O:17]1[CH2:22][CH2:21][CH:20](OS(C)(=O)=O)[CH2:19][CH2:18]1>CN1C(=O)CCC1>[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([O:9][CH:20]2[CH2:21][CH2:22][O:17][CH2:18][CH2:19]2)=[CH:4][C:3]=1[CH3:10] |f:1.2.3|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1C)O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
cesium carbonate
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)OS(=O)(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 140° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction under argon atmosphere
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
ADDITION
|
Details
|
The residue is diluted with EtOAc
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
CUSTOM
|
Details
|
The organic layer is dried
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on silica gel (CH/EtOAc=99/1→60/40)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |